Sikokianin E: A Technical Guide to its Natural Source, Isolation, and Characterization
Sikokianin E: A Technical Guide to its Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sikokianin E is a recently identified biflavonone, a class of polyphenolic compounds known for their diverse biological activities. This document provides a comprehensive technical overview of the natural source, isolation, and characterization of Sikokianin E. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, a visualization of the isolation workflow is presented using the Graphviz DOT language to facilitate a clear understanding of the process.
Natural Source
Sikokianin E has been isolated from the capitulum (flower heads) of Coreopsis tinctoria.[1] This plant, commonly known as plains coreopsis or dyer's coreopsis, is a member of the Asteraceae family and is recognized for its traditional use in various remedies and its rich content of flavonoids and other bioactive compounds.
Isolation of Sikokianin E
The isolation of Sikokianin E from Coreopsis tinctoria is a multi-step process involving extraction and chromatography. The following protocol is based on the methodology described in the primary literature.[1]
Experimental Protocol
2.1.1. Plant Material and Extraction
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Plant Material: Dried capitulum of Coreopsis tinctoria.
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Extraction: The dried plant material (5 kg) is powdered and extracted three times with 95% ethanol (EtOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
2.1.2. Solvent Partitioning
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The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The Sikokianin E is primarily found in the ethyl acetate fraction.
2.1.3. Chromatographic Separation
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Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) of increasing polarity (from 100:0 to 0:100 v/v) to yield several fractions.
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Sephadex LH-20 Column Chromatography: Fractions containing Sikokianin E are further purified by column chromatography on a Sephadex LH-20 column, eluting with a mixture of CHCl₃ and MeOH (1:1 v/v).
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase is a gradient of methanol and water.
Quantitative Data
| Parameter | Value | Reference |
| Starting Plant Material | 5 kg of dried Coreopsis tinctoria capitulum | [1] |
| Crude Extract Yield | Not explicitly stated in the reference | |
| Isolated Yield of Sikokianin E | Not explicitly stated in the reference | |
| Purity of Sikokianin E | ≥98% (as determined by HPLC) |
Structural Characterization
The structure of Sikokianin E was elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Key Findings | Reference |
| HRESIMS | Molecular formula determined as C₄₂H₄₂O₂₂. | [1] |
| ¹H-NMR | Provided data on the proton chemical shifts and coupling constants, revealing the arrangement of protons in the biflavonone structure. | [1] |
| ¹³C-NMR | Indicated the number and types of carbon atoms present, confirming the biflavonone skeleton. | [1] |
| 2D-NMR (COSY, HSQC, HMBC) | Established the connectivity between protons and carbons, allowing for the complete assignment of the structure. | [1] |
| Circular Dichroism (CD) | Determined the absolute stereochemistry of the molecule. | [1] |
Experimental Workflow Visualization
The following diagram illustrates the key stages in the isolation of Sikokianin E from Coreopsis tinctoria.
Biological Activity and Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of Sikokianin E. The primary focus of the initial research was on its isolation and structural elucidation.[1] Further research is required to explore the pharmacological potential of this novel biflavonone.
Conclusion
Sikokianin E is a novel biflavonone isolated from the capitulum of Coreopsis tinctoria. Its structure has been fully characterized by modern spectroscopic methods. The detailed isolation protocol provided herein offers a foundation for researchers to obtain this compound for further investigation into its potential therapeutic applications. Future studies are warranted to elucidate the biological activities and mechanisms of action of Sikokianin E, which may open new avenues for drug discovery and development.
